

# An In-depth Technical Guide to the Polyene Antifungal Agent Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Antifungal agent 105 |           |
| Cat. No.:            | B15622800            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of invasive fungal infections for over six decades.[1] Isolated from Streptomyces nodosus in 1955, its broad spectrum of activity and fungicidal nature have established it as a critical therapeutic option, particularly for life-threatening systemic mycoses.[2][3] Despite the development of newer antifungal agents, Amphotericin B, especially in its lipid-based formulations, remains a "gold standard" for many severe fungal diseases.[4][5] This technical guide provides a comprehensive overview of Amphotericin B, focusing on its mechanism of action, quantitative in vitro activity, clinical efficacy, and key experimental protocols.

## **Mechanism of Action**

The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.[6][7] This interaction leads to the formation of transmembrane channels or pores. The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, causing the leakage of essential intracellular components, such as monovalent cations (K+, Na+, H+, and Cl-), which ultimately leads to fungal cell death.[1][2][7] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity.[1][2][7]



Recent evidence suggests that in addition to pore formation, Amphotericin B may also induce oxidative damage to fungal cells by generating free radicals, further contributing to its fungicidal activity.[1][3] Furthermore, it has been shown to have an immunomodulatory effect by stimulating phagocytic cells, which aids in the clearance of fungal infections.[1][3]

Caption: Primary mechanisms of action of Amphotericin B against fungal cells.

## **Host Cell Signaling Interactions**

Amphotericin B's interaction with host cells contributes to both its therapeutic and toxic effects. It can stimulate immune responses through interactions with Toll-like receptors (TLRs) on host immune cells.[8][9] Specifically, conventional Amphotericin B deoxycholate (D-AmB) has been shown to activate pro-inflammatory signaling via TLR2. In contrast, liposomal formulations of Amphotericin B (L-AmB) appear to divert this signaling towards TLR4, which may activate antifungal mechanisms while attenuating the pro-inflammatory response, potentially explaining the reduced infusion-related toxicity of L-AmB.[9]



Click to download full resolution via product page

Caption: Differential host cell signaling by Amphotericin B formulations.



# Quantitative Data In Vitro Antifungal Activity

Amphotericin B demonstrates potent in vitro activity against a wide range of clinically significant fungi. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency. The following tables summarize representative MIC data for different Amphotericin B formulations against various fungal species.

Table 1: In Vitro Activity of Amphotericin B Deoxycholate (D-AmB) and Liposomal Amphotericin B (L-AmB) against Clinical Yeast Isolates[10]

| Fungal<br>Species       | No. of<br>Isolates | Formulation | Mean MIC<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) |
|-------------------------|--------------------|-------------|---------------------|------------------|------------------------------|
| Candida<br>albicans     | 300                | D-AmB       | 0.39                | 0.25             | 1                            |
| L-AmB                   | 0.31               | 0.25        | 1                   |                  |                              |
| Candida<br>parapsilosis | 100                | D-AmB       | 0.38                | 0.25             | 1                            |
| L-AmB                   | 0.35               | 0.25        | 1                   |                  |                              |
| Candida<br>krusei       | 50                 | D-AmB       | 1.27                | 1                | 2                            |
| L-AmB                   | 1.13               | 1           | 2                   |                  |                              |
| All Isolates            | 604                | D-AmB       | 0.48                | 0.25             | 1                            |
| L-AmB                   | 0.42               | 0.25        | 1                   |                  |                              |

Table 2: MIC Ranges of Amphotericin B against Pathogenic Molds[11]



| Fungal Species        | No. of Isolates | MIC Range (μg/mL) |
|-----------------------|-----------------|-------------------|
| Aspergillus fumigatus | 2987            | 0.12 - 4          |
| Aspergillus flavus    | 436             | 0.25 - 8          |
| Aspergillus niger     | 228             | 0.25 - 4          |
| Aspergillus terreus   | 239             | 0.5 - 8           |
| Fusarium solani       | 134             | 0.5 - 16          |
| Rhizopus arrhizus     | 98              | 0.06 - 2          |

## **Clinical Efficacy**

The clinical efficacy of Amphotericin B has been demonstrated in numerous studies for a variety of invasive fungal infections. Response rates can vary depending on the fungal pathogen, host immune status, and the specific formulation used.

Table 3: Clinical Response Rates of Amphotericin B Formulations in Invasive Fungal Infections



| Indication                     | Formulation | No. of Patients | Clinical<br>Response<br>Rate | Reference |
|--------------------------------|-------------|-----------------|------------------------------|-----------|
| Invasive<br>Aspergillosis      | ABLC        | 130             | 42%                          | [12]      |
| Disseminated<br>Candidiasis    | ABLC        | 42              | 67%                          | [12]      |
| Zygomycosis                    | ABLC        | 24              | 71%                          | [12]      |
| Fusariosis                     | ABLC        | 11              | 82%                          | [12]      |
| Invasive<br>Aspergillosis      | ABCD        | N/A             | 49%                          | [4]       |
| Candidiasis                    | ABCD        | N/A             | 70%                          | [4]       |
| Aspergillosis<br>(preliminary) | L-AmB       | N/A             | 66%                          | [4]       |
| Candidiasis<br>(preliminary)   | L-AmB       | N/A             | 81%                          | [4]       |

ABLC: Amphotericin B Lipid Complex; ABCD: Amphotericin B Colloidal Dispersion; L-AmB: Liposomal Amphotericin B.

# Experimental Protocols Broth Microdilution MIC Assay (CLSI M27-A3/M38-A2)

This is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Amphotericin B StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphotericin B Wikipedia [en.wikipedia.org]
- 3. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]
- 4. Amphotericin B and its new formulations: pharmacologic characteristics, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Polyene Antifungal Agent Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622800#antifungal-agent-105-literature-review-and-background-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com